1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C20H23NO3 It is characterized by a piperidine ring substituted with a benzyloxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the protection of the hydroxyl group of benzyl alcohol, followed by the formation of the benzyloxy group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve continuous flow techniques to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group may also contribute to the compound’s overall activity by enhancing its solubility and facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid
- 1-[3-(Benzyloxy)phenyl]-4-piperidinecarboxylic acid
- 1-[3-(Benzyloxy)benzyl]-4-piperidinol
Uniqueness
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is unique due to the specific positioning of the benzyloxy group on the benzyl ring and the presence of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLOGZXEPCUJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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